molecular formula C9H20N2O2 B15363184 N'-(Butan-2-YL)(tert-butoxy)carbohydrazide

N'-(Butan-2-YL)(tert-butoxy)carbohydrazide

Cat. No.: B15363184
M. Wt: 188.27 g/mol
InChI Key: PAMORZHZCRBLTD-UHFFFAOYSA-N
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Description

Tert-butyl 2-(sec-butyl)hydrazine-1-carboxylate: is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a tert-butyl group, a sec-butyl group, and a hydrazine moiety, making it a versatile molecule in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Hydrazine Derivative Synthesis: The compound can be synthesized by reacting tert-butyl chloroformate with sec-butyl hydrazine under controlled conditions.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or distillation.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into simpler hydrazine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Hydrazones, oximes, and other oxidized derivatives.

  • Reduction: Hydrazine derivatives and amines.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through its reactivity with various functional groups. The tert-butyl group provides steric hindrance, while the hydrazine moiety engages in nucleophilic reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with electrophilic centers in organic molecules.

Comparison with Similar Compounds

  • Tert-butyl hydrazine-1-carboxylate: Similar structure but lacks the sec-butyl group.

  • Sec-butyl hydrazine-1-carboxylate: Similar structure but lacks the tert-butyl group.

  • Other hydrazine derivatives: Various derivatives with different alkyl or aryl groups.

Uniqueness: The presence of both tert-butyl and sec-butyl groups in tert-butyl 2-(sec-butyl)hydrazine-1-carboxylate provides unique steric and electronic properties, making it distinct from other hydrazine derivatives.

This comprehensive overview highlights the significance of tert-butyl 2-(sec-butyl)hydrazine-1-carboxylate in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound in organic synthesis and beyond.

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

tert-butyl N-(butan-2-ylamino)carbamate

InChI

InChI=1S/C9H20N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h7,10H,6H2,1-5H3,(H,11,12)

InChI Key

PAMORZHZCRBLTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NNC(=O)OC(C)(C)C

Origin of Product

United States

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